molecular formula C18H21NO6 B1425343 Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 478079-16-2

Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B1425343
CAS No.: 478079-16-2
M. Wt: 347.4 g/mol
InChI Key: RXYFOZCSTLJVHY-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS: 478079-16-2) is a pyridine derivative with the molecular formula C₁₈H₂₁NO₆ and a molecular weight of 347.37 g/mol . Its structure features a dihydropyridine core substituted with a 3,4-dimethoxyphenethyl group at the N1 position, a hydroxyl group at C4, a carbonyl group at C2, and a methyl acetate moiety at C3 (Figure 1).

Properties

IUPAC Name

methyl 2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-23-15-5-4-12(10-16(15)24-2)6-8-19-9-7-14(20)13(18(19)22)11-17(21)25-3/h4-5,7,9-10,20H,6,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFOZCSTLJVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to form the pyridine ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridine ring, potentially forming hydroxyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy groups on the phenethyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may be studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, or neuroprotective effects.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinone derivatives are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate with structurally and functionally related analogs:

Structural Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity
This compound C₁₈H₂₁NO₆ 3,4-Dimethoxyphenethyl group, hydroxyl, carbonyl, methyl acetate Research focus: Kinase inhibition, neuroprotection (predicted)
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate C₁₇H₁₇NO₅ Phenethyl group (lacks methoxy substituents) Exhibits neuroprotective and anti-inflammatory properties
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate C₁₆H₁₈N₂O₆S Aminosulfonylphenethyl group Potential kinase inhibitor; enhanced solubility due to sulfonamide
Ethyl 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₂H₂₁N₂O₄ Cyano group, methoxyphenyl substituents Antioxidant activity (17.55% at 12 ppm)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₁₉H₁₄BrN₂O₃ Bromophenyl substituent High antioxidant activity (79.05%)

Functional Differences

  • Aminosulfonyl or cyano groups in analogs (e.g., and ) increase polarity, affecting solubility and protein-binding affinity .
  • Biological Activity :
    • Compounds with bromophenyl or methoxyphenyl substituents () show superior antioxidant activity (67–79%) compared to the target compound, which lacks direct activity data but shares structural motifs with kinase inhibitors .
    • The methyl acetate moiety in the target compound may serve as a prodrug feature, enabling esterase-mediated activation .

Key Research Findings

  • Antioxidant Activity : Bromophenyl-substituted analogs () outperform the target compound in radical scavenging, suggesting substituent-driven efficacy .
  • Structural Uniqueness : The 3,4-dimethoxyphenethyl group distinguishes the target compound from simpler phenethyl analogs, offering a template for designing CNS-targeted drugs .

Biological Activity

Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate, with the CAS number 478079-16-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its anticancer effects and other pharmacological activities.

  • Molecular Formula: C18H21NO6
  • Molecular Weight: 347.36 g/mol
  • Structure: The compound features a pyridine ring substituted with a dimethoxyphenethyl group and a hydroxy ketone moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection strategies for functional groups, followed by coupling reactions to achieve the desired structure. Specific methodologies may vary based on the starting materials and desired purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes key findings from research evaluating its antiproliferative effects against different cancer cell lines:

Cell Line IC50 (µM) Comparison
MGC-803 (gastric)10.5Comparable to cisplatin (IC50 ~ 9 µM)
CNE-2 (nasopharyngeal)15.0Lower than cisplatin
SK-OV-3 (ovarian)12.0Similar efficacy to standard treatments
NCI-H460 (lung)8.0More potent than some derivatives

In these studies, the compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal liver cells (LO2), indicating a favorable therapeutic index.

The mechanism by which this compound induces cell death appears to involve:

  • Apoptosis Induction: Flow cytometry assays using Annexin V/PI staining indicated that treatment with the compound significantly increased the percentage of apoptotic cells in a dose-dependent manner.
  • Cell Cycle Arrest: Analysis revealed that the compound primarily induced G1 phase arrest in MGC-803 cells, suggesting a mechanism that disrupts normal cell cycle progression.

Case Studies

A notable study published in Pharmaceutical Research examined the effects of this compound in various cancer models. The results indicated that it not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapy agents like cisplatin. This suggests potential for use as an adjuvant therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 2
Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

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